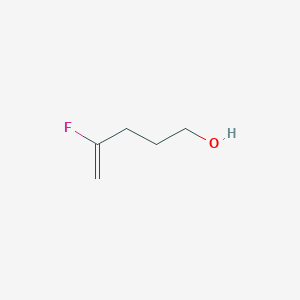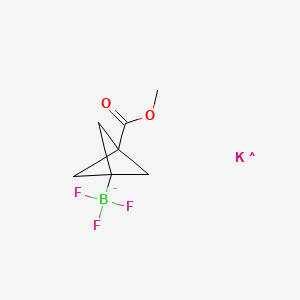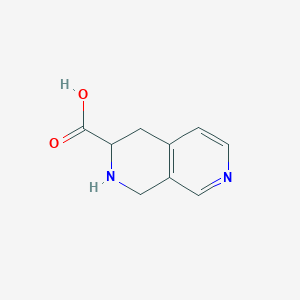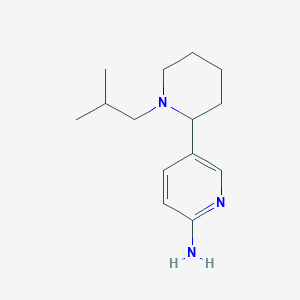
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butylthio)-5-(Piperidin-2-yl)pyridin ist eine chemische Verbindung mit der Summenformel C14H22N2S und einem Molekulargewicht von 250,41 g/mol . Diese Verbindung ist ein Pyridinderivat, das durch das Vorhandensein einer tert-Butylthiogruppe und einer Piperidin-2-yl-Gruppe gekennzeichnet ist, die an den Pyridinring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(tert-Butylthio)-5-(Piperidin-2-yl)pyridin beinhaltet typischerweise die Reaktion von 2-Chlorpyridin mit tert-Butylthiol und Piperidin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Dimethylformamid (DMF) durchgeführt. Das Reaktionsgemisch wird auf eine bestimmte Temperatur erhitzt, oft um 100 °C, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um hochreines 2-(tert-Butylthio)-5-(Piperidin-2-yl)pyridin zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(tert-Butylthio)-5-(Piperidin-2-yl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die tert-Butylthiogruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Pyridinring kann unter bestimmten Bedingungen reduziert werden, um Piperidinderivate zu bilden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Piperidinderivate.
Substitution: Verschiedene substituierte Pyridinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butylthio)-5-(Piperidin-2-yl)pyridin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird als potenzieller Wirkstoffkandidat für verschiedene therapeutische Anwendungen untersucht.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und als Katalysator in bestimmten chemischen Reaktionen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-(tert-Butylthio)-5-(Piperidin-2-yl)pyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(tert-Butylthio)-3-(Piperidin-2-yl)pyridin: Ähnliche Struktur, aber mit unterschiedlichem Substitutionsschema am Pyridinring.
2-(tert-Butylthio)-4-(Piperidin-2-yl)pyridin: Ein weiteres Isomer mit einem anderen Substitutionsschema.
2-(tert-Butylthio)-6-(Piperidin-2-yl)pyridin: Noch ein weiteres Isomer mit einem anderen Substitutionsschema.
Einzigartigkeit
2-(tert-Butylthio)-5-(Piperidin-2-yl)pyridin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das seine Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein sowohl der tert-Butylthio- als auch der Piperidin-2-yl-Gruppe bietet eine einzigartige Kombination aus sterischen und elektronischen Effekten, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C14H22N2S |
|---|---|
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
XXMIDJNGHNKXOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)



![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)


![[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride](/img/structure/B11823587.png)




